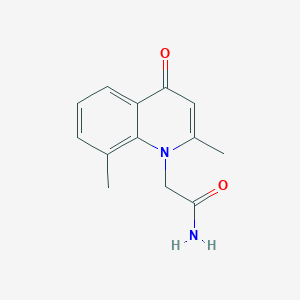![molecular formula C13H18BrNO2S B5704511 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane, also known as BMSA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMSA belongs to the class of sulfonyl-containing molecules, which have been shown to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
作用机制
The mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is not fully understood. However, it has been suggested that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane reduces inflammation, which is beneficial for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane inhibits the growth of cancer cells, reduces inflammation, and prevents microbial infections. Furthermore, in vivo studies have shown that 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
实验室实验的优点和局限性
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved using various purification techniques. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, there are also limitations to using 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane in lab experiments. For example, the mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is not fully understood, which makes it difficult to design experiments to test its biological effects. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. One area of research could focus on understanding the mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. By identifying the specific enzymes or proteins that are targeted by 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane, researchers could design more targeted experiments to test its biological effects. Another area of research could focus on optimizing the synthesis method of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane to improve its purity and yield. Finally, future research could focus on testing the efficacy of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane in animal models of cancer and other diseases to determine its potential as a therapeutic agent.
合成方法
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane can be synthesized using a multistep process involving the reaction of 2-bromo-5-methylphenylsulfonyl chloride with azepane. This reaction results in the formation of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane. The purity of the compound can be improved using various purification techniques, such as recrystallization or column chromatography.
科学研究应用
1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been studied extensively for its potential use as a therapeutic agent. It has been shown to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent microbial infections. Furthermore, 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment.
属性
IUPAC Name |
1-(5-bromo-2-methylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKQHGBJXUNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methylphenyl)sulfonyl]azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
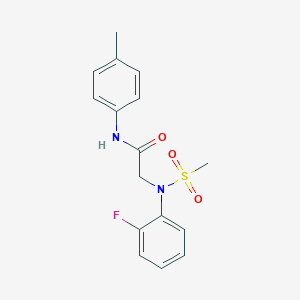
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)
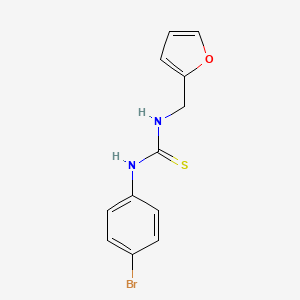
![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
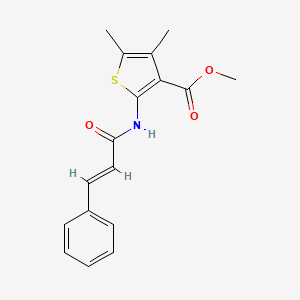
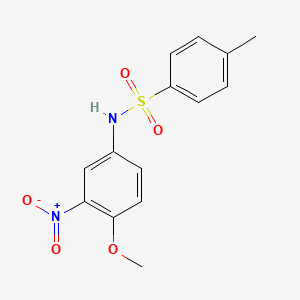
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

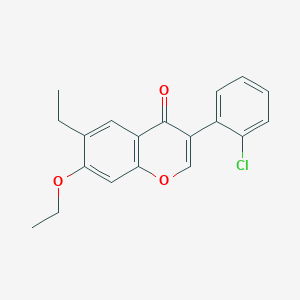

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
